1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-one is a synthetic organic compound classified as a pyridine derivative. It features a complex structure that includes an ethyl(methyl)amino group attached to a pyridine ring, specifically at the 6-position, and a propan-1-one moiety. This compound is of significant interest in the fields of chemistry and medicinal research due to its potential biological activities and applications.
This compound is synthesized through organic chemistry techniques and is categorized under pyridine derivatives. Its molecular formula is , with a molecular weight of 206.28 g/mol. The IUPAC name provides insight into its structure, indicating the presence of both an amino group and a ketone functional group.
The synthesis of 1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-(ethyl(methyl)amino)-5-methylpyridine with propan-1-one. This reaction is usually conducted in the presence of suitable catalysts and solvents to optimize yield and purity.
The molecular structure of 1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-one can be represented by its canonical SMILES notation: CCC(=O)C1=CN=C(C(=C1)C)N(C)CC. The InChI key for this compound is XTOIXLSOAYOMSB-UHFFFAOYSA-N.
1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-one undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of use, particularly in pharmacological applications.
The physical properties of 1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 206.28 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding the compound's behavior in various chemical environments.
1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-one has several scientific applications:
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5